
5-Bromo-2,4-dimethoxy-6-methylpyrimidine
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Overview
Description
5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Table 1: Comparison of Synthesis Methods
Method | Description | Advantages | Disadvantages |
---|---|---|---|
One-step reaction | Uses 2-bromomalonaldehyde and amidine | Simple, low cost | Limited to specific substrates |
Multi-step synthesis | Involves several reagents and steps | Versatile for different derivatives | Higher cost, more complex |
Catalytic methods | Uses metal catalysts for reactions | High yields possible | Requires careful handling of catalysts |
Biological Activities
Research indicates that 5-Bromo-2,4-dimethoxy-6-methylpyrimidine exhibits promising biological activities. It has been evaluated for its potential as an antitumor agent. Studies have shown that derivatives of this compound can inhibit tumor growth effectively, making it a candidate for further development in cancer therapies .
Case Study: Antitumor Evaluation
In a study published in the Journal of Medicinal Chemistry, various derivatives of pyrimidines were synthesized and tested for their antitumor properties. The results indicated that modifications at the C-6 position significantly influenced the biological activity, suggesting that this compound could serve as a lead compound for developing new anticancer drugs .
Pharmaceutical Applications
This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their roles as enzyme inhibitors, particularly in pathways related to inflammatory diseases and cancer .
Table 2: Pharmaceutical Applications
Application | Description |
---|---|
Enzyme inhibitors | Compounds derived from this pyrimidine can inhibit specific enzymes involved in disease processes. |
Antitumor agents | Demonstrated efficacy in inhibiting tumor growth in preclinical studies. |
Medical intermediates | Used as building blocks in the synthesis of complex pharmaceutical compounds. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C-5 Bromine
The bromine atom at C-5 serves as a primary site for substitution due to its electron-withdrawing nature and leaving-group capability. Reactions typically proceed under basic or catalytic conditions:
-
Mechanistic Insight : SNAr proceeds via a Meisenheimer complex intermediate, stabilized by electron-donating methoxy groups at C-2/C-4.
-
Limitations : Steric hindrance from the C-6 methyl group may reduce reactivity toward bulky nucleophiles .
Demethylation of Methoxy Groups
The methoxy groups at C-2/C-4 can undergo demethylation under acidic or oxidative conditions, enabling further functionalization:
-
Hydrolysis with HBr/AcOH :
2,4-Dimethoxy48% HBr, AcOH, reflux2,4-Dihydroxy
Yields dihydroxy derivatives (e.g., 5-bromo-2,4-dihydroxy-6-methylpyrimidine), which serve as intermediates for phosphorylation or glycosylation . -
Oxidative Demethylation (KMnO₄) :
Selective oxidation of C-2 methoxy to carbonyl under acidic conditions is observed in analogs .
Functionalization at C-6 Methyl Group
The methyl group at C-6 can undergo oxidation or alkylation:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl or heteroaryl group introduction:
-
Suzuki-Miyaura Coupling :
5-Bromo+Aryl-B(OH)2Pd(dppf)Cl2,Na2CO3,dioxane5-Aryl derivatives
Yields range from 60–85% depending on boronic acid steric demand . -
Buchwald-Hartwig Amination :
5-Bromo+AminePd2(dba)3,Xantphos,NaOtBu5-Amino derivatives
Used to synthesize kinase inhibitors .
Electrophilic Substitution
The electron-rich ring permits electrophilic attack at activated positions:
-
Nitration (HNO₃/H₂SO₄) :
Nitration occurs at C-5 (para to bromine) in analogs, though yields are low (<30%) due to competing side reactions . -
Halogenation (NCS/NBS) :
Bromine at C-5 directs electrophiles to C-6 methyl or C-3 positions, but steric effects limit practicality .
Photocatalytic Perfluoroalkylation
Under organophotocatalyst-free conditions, the compound reacts with perfluoroalkyl iodides (Rf-I) in DMSO:
5-Bromo+C4F9IDMSO, 60°C5-(Perfluorobutyl)
Yields reach 48–64% for analogs, enabling fluorinated drug candidates .
Biological Activity Modulation
Derivatives show cytostatic effects in tumor cell lines (IC₅₀ = 1–10 μM), with structure-activity relationships (SAR) highlighting:
Properties
IUPAC Name |
5-bromo-2,4-dimethoxy-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPQXHRLQNOZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493860 |
Source
|
Record name | 5-Bromo-2,4-dimethoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-70-7 |
Source
|
Record name | 5-Bromo-2,4-dimethoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.